4-Chloroquinolin-8-ol hydrochloride
Overview
Description
4-Chloroquinolin-8-ol hydrochloride, also known as 4-Chloro-8-quinolinol, is a chemical compound with the molecular formula C9H7Cl2NO . It has a molecular weight of 216.064 Da . The compound is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 4-Chloroquinolin-8-ol hydrochloride and its derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the search results, quinoline derivatives are generally synthesized using classical protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach . These methods are often modified with eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols .
Molecular Structure Analysis
The molecular structure of 4-Chloroquinolin-8-ol hydrochloride consists of a benzene ring fused with a pyridine moiety . The InChI string representation of the molecule is InChI=1S/C9H6ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H
. The Canonical SMILES representation is C1=CC2=C(C=CN=C2C(=C1)O)Cl
.
Physical And Chemical Properties Analysis
4-Chloroquinolin-8-ol hydrochloride has a molecular weight of 216.064 Da . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Synthesis and Characterization
- 4-Chloroquinolin-8-ol hydrochloride has been used in the synthesis of novel compounds like 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ). This involves reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride. The synthesized compounds, including their metal complexes, have been explored for their physicochemical properties and antimicrobial activity (Patel & Patel, 2017).
Antimicrobial Applications
- 4-Chloroquinolin-8-ol derivatives have shown efficacy as antimicrobial agents. For instance, the in vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis were found to be promising, indicating its potential in antituberculosis therapy (Hongmanee et al., 2006).
Quantitative Analysis in Pharmaceuticals
- Techniques like reverse phase isocratic HPLC and thin layer chromatography (TLC) have been developed for the quantitative estimation of 4-Chloroquinolin-8-ol and its derivatives in pharmaceutical dosage forms. This is crucial for ensuring the quality and efficacy of pharmaceutical products containing these compounds (Kandepu et al., 2012) (Pavithra et al., 2011).
Repurposing in Cancer Therapy
- Compounds like chloroquine and hydroxychloroquine, which are structurally related to 4-Chloroquinolin-8-ol, have been investigated for their potential as anti-cancer agents. Their ability to sensitize tumor cells to various drugs has led to an interest in repurposing these drugs for cancer treatment (Verbaanderd et al., 2017).
Spectroscopic Studies
- Spectroscopic studies, including Raman and infrared spectroscopy, have been conducted on 4-Chloroquinolin-8-ol derivatives. These studies provide insights into the vibrational properties of these molecules, which is important for understanding their chemical behavior and potential applications (Fernandes et al., 2016).
Future Directions
Quinoline and its derivatives, including 4-Chloroquinolin-8-ol hydrochloride, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential biological and pharmaceutical activities .
properties
IUPAC Name |
4-chloroquinolin-8-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.ClH/c10-7-4-5-11-9-6(7)2-1-3-8(9)12;/h1-5,12H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWBZUQMMCLIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743713 | |
Record name | 4-Chloroquinolin-8-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinolin-8-ol hydrochloride | |
CAS RN |
57334-61-9 | |
Record name | 4-Chloroquinolin-8-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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